N,2,5-trimethylbenzene-1-sulfonamide

Description

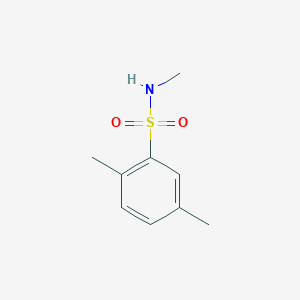

Structure

3D Structure

Properties

IUPAC Name |

N,2,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-5-8(2)9(6-7)13(11,12)10-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJYHTWLUYDADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979309 | |

| Record name | N,2,5-Trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-21-2 | |

| Record name | N,2,5-Trimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC31199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2,5-Trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for N,2,5-trimethylbenzene-1-sulfonamide

The formation of the sulfonamide functional group attached to a trimethylbenzene ring can be approached through various strategic routes. These include the direct functionalization of the aromatic ring, the coupling of pre-functionalized precursors, and modern catalytic methods that offer alternative pathways.

Direct Sulfonation Approaches for Benzene (B151609) Derivatives

Direct sulfonation is a fundamental method for introducing a sulfonic acid group (-SO₃H) onto an aromatic ring, which is a critical step in the synthesis of the corresponding sulfonyl chloride and subsequent sulfonamide. For benzene derivatives like 1,2,4-trimethylbenzene (B165218) (pseudocumene), this electrophilic aromatic substitution reaction typically employs a strong sulfonating agent.

The reaction of an aromatic compound with a sulfonating agent introduces a sulfonic acid group, which can then be converted to a sulfonyl chloride. google.com The position of the sulfonation is directed by the existing substituents on the aromatic ring. google.com For instance, in the sulfonation of aromatic amines, the sulfonic acid group is typically introduced at the para position if it is available. google.com

Common sulfonating agents and their general reactivity are outlined below:

| Sulfonating Agent | Description |

| Fuming Sulfuric Acid (Oleum) | A solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. It is a very strong sulfonating agent used for less reactive aromatic rings. |

| Chlorosulfonic Acid (ClSO₃H) | A highly reactive agent that can directly convert an aromatic compound into its corresponding sulfonyl chloride in a single step. orgsyn.org |

| Sulfur Trioxide (SO₃) | A powerful electrophile used in various complexes (e.g., with dioxane or pyridine) to moderate its reactivity. |

The direct sulfonation of 1,2,4-trimethylbenzene with chlorosulfonic acid, for example, leads to the formation of 2,4,5-trimethylbenzene-1-sulfonyl chloride, a key intermediate.

Amidation Reactions Involving Sulfonyl Chlorides and Amines

The most conventional and widely employed method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comekb.eg This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. ekb.eg

For the synthesis of this compound, the key reaction would involve 2,5-dimethylbenzene-1-sulfonyl chloride and methylamine.

General Reaction Scheme: Ar-SO₂Cl + R-NH₂ → Ar-SO₂-NH-R + HCl

The reactivity in these amidation reactions is influenced by the nucleophilicity of the amine. Primary amines are generally highly reactive, while secondary amines exhibit lower reactivity. cbijournal.com A variety of bases can be used to facilitate this reaction, including pyridine, triethylamine (B128534) (TEA), or aqueous bases like sodium carbonate. cbijournal.comekb.eg The choice of solvent and base can significantly impact the reaction yield and purity of the final product. High yields are often achieved under mild conditions. ekb.egnih.gov

Catalytic Approaches to Sulfonamide Formation

Modern synthetic chemistry has introduced various catalytic methods for C-N bond formation, including the synthesis of N-alkylated sulfonamides. These methods, often termed "borrowing hydrogen" reactions, provide an alternative to traditional alkylation using alkyl halides. ionike.comionike.com

Manganese-catalyzed N-alkylation is one such efficient method. acs.org This approach allows for the N-alkylation of sulfonamides using alcohols as the alkylating agents, which is an environmentally benign process as water is the only byproduct. ionike.comacs.org A well-defined Manganese(I) PNP pincer precatalyst can be used to facilitate the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, achieving excellent isolated yields. acs.org

In the context of this compound, this would involve the N-methylation of 2,5-dimethylbenzenesulfonamide (B1330111) using methanol (B129727) as the methylating agent in the presence of a suitable catalyst. Other transition metals like iron, iridium, and copper have also been successfully employed to catalyze such N-alkylation reactions. ionike.comionike.comnih.gov

| Catalyst System | Alcohol Type | General Yield | Reference |

| Mn(I) PNP pincer | Benzylic, Aliphatic | Excellent (>85%) | acs.org |

| FeCl₂/K₂CO₃ | Benzylic | High (>90%) | ionike.com |

| [Cp*IrCl₂]₂/t-BuOK | Various | Good to Excellent | nih.gov |

| Cu(OAc)₂/K₂CO₃ | Benzylic | Excellent (>90%) | ionike.com |

Synthesis and Reactivity of Key Precursors

The successful synthesis of the target sulfonamide is critically dependent on the efficient preparation and handling of its key precursors, namely the sulfonyl chloride and the amine reactant.

Preparation of Trimethylbenzene Sulfonyl Chlorides

The primary precursor for the amidation reaction is an appropriately substituted trimethylbenzene sulfonyl chloride. The synthesis of these compounds typically starts from the corresponding trimethylbenzene.

For example, 2,4,5-trimethylbenzene-1-sulfonyl chloride is prepared from 1,2,4-trimethylbenzene (mesitylene). The most direct method involves reacting mesitylene (B46885) with chlorosulfonic acid, often at low temperatures (e.g., 0°C). The reaction mixture is then carefully quenched on ice to precipitate the solid sulfonyl chloride product.

Similarly, other isomers can be synthesized from their corresponding benzene derivatives. The general procedure for preparing benzenesulfonyl chlorides involves the reaction of the benzene compound with chlorosulfonic acid, followed by pouring the mixture onto crushed ice. orgsyn.org

It is important to note that sulfonyl chlorides can be unstable and sensitive to moisture, requiring careful handling and storage. ucl.ac.uk

Optimization of Reaction Conditions and Process Efficiency

The synthesis of sulfonamides is a mature field of organic chemistry, yet the optimization of reaction conditions remains a critical aspect to ensure high yield, purity, and process efficiency. Key parameters that are typically investigated include the choice of solvent, reaction temperature and pressure, and the use of catalysts.

Solvent Effects in Sulfonamide Synthesis

For the reaction between a sulfonyl chloride and an amine, polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) are often favored. These solvents can effectively dissolve both the sulfonyl chloride and the amine, facilitating their interaction. The use of a base, such as triethylamine or pyridine, is also common to neutralize the hydrochloric acid byproduct, and the solvent must be compatible with this base.

The following table illustrates the hypothetical effect of different solvents on the yield of a generic sulfonamide synthesis, reflecting common trends observed in the literature.

| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Remarks |

| Dichloromethane (DCM) | 9.1 | 85-95 | Good solubility for many reactants, easy to remove. |

| Tetrahydrofuran (THF) | 7.5 | 80-90 | Good general-purpose solvent, but can form peroxides. |

| Acetonitrile (ACN) | 37.5 | 75-85 | Can sometimes lead to side reactions. |

| Toluene | 2.4 | 60-75 | Less effective for polar reactants, may require higher temperatures. |

| Water (biphasic) | 80.1 | Varies | Often used in Schotten-Baumann conditions with a base. |

Temperature and Pressure Optimization for Yield and Selectivity

The reaction of sulfonyl chlorides with primary or secondary amines is typically exothermic. Therefore, the initial addition of the sulfonyl chloride is often carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent overheating, which could lead to decomposition of the reactants or products. After the initial addition, the reaction mixture is often allowed to warm to room temperature or gently heated to ensure completion.

Pressure is generally not a critical parameter for the synthesis of sulfonamides from sulfonyl chlorides and amines under standard laboratory conditions, as the reaction does not typically involve gaseous reactants or significant volume changes.

The table below provides a generalized representation of the effect of temperature on sulfonamide synthesis yield.

| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Selectivity |

| 0 to RT | 2-4 | 90 | High |

| 50 | 1-2 | 85 | Moderate |

| 100 | 0.5-1 | 70 | Low |

Catalyst Loading and Ligand Design in Catalytic Routes

While the direct reaction of sulfonyl chlorides with amines is the most common method for synthesizing sulfonamides, catalytic methods have been developed to improve efficiency and expand the substrate scope. These methods often involve transition metal catalysts, such as copper or palladium, which can facilitate the coupling of sulfonyl chlorides or sulfonyl azides with amines or aryl halides.

In these catalytic systems, the catalyst loading and the design of the ligand are crucial for achieving high yields and turnover numbers. The catalyst loading is typically kept as low as possible to minimize cost and residual metal contamination in the final product. The ligand, often a phosphine (B1218219) or an N-heterocyclic carbene, plays a key role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

For a hypothetical copper-catalyzed N-arylation of a sulfonamide, the optimization of catalyst loading and ligand choice might look as follows:

| Catalyst | Ligand | Catalyst Loading (mol%) | Typical Yield (%) |

| CuI | None | 10 | 50 |

| CuI | L-proline | 5 | 85 |

| CuI | DMEDA | 5 | 90 |

| Pd(OAc)2 | Xantphos | 2 | 92 |

It is important to reiterate that the data presented in these tables are illustrative and based on general principles of organic synthesis. The precise optimal conditions for the synthesis of this compound would need to be determined experimentally.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N,2,5-trimethylbenzene-1-sulfonamide, ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to map out the precise connectivity and spatial arrangement of atoms.

¹H NMR Spectral Analysis and Proton Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the sulfonamide N-H proton, and the protons of the three methyl groups.

The aromatic region would likely display signals between δ 6.5 and 8.5 ppm. researchgate.net The specific splitting patterns and chemical shifts of the aromatic protons are dictated by their position on the benzene (B151609) ring and the electronic effects of the sulfonyl and methyl substituents. The proton on C6, being ortho to the bulky sulfonyl group, would appear as a singlet. The protons on C3 and C4 would likely appear as doublets due to coupling with each other.

The protons of the three methyl groups would resonate in the upfield region of the spectrum. The N-methyl protons are expected to appear as a singlet, while the two methyl groups attached to the benzene ring (at C2 and C5) would also present as distinct singlets, with their exact chemical shifts influenced by their position relative to the sulfonamide group. The proton attached to the sulfonamide nitrogen (NH) typically appears as a broad singlet, and its chemical shift can be variable.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (on C3) | 7.0 - 7.5 | d |

| Ar-H (on C4) | 7.0 - 7.5 | d |

| Ar-H (on C6) | 7.5 - 8.0 | s |

| NH | 4.5 - 5.5 | br s |

| N-CH₃ | 2.5 - 3.0 | s |

| Ar-CH₃ (on C2) | 2.2 - 2.6 | s |

| Ar-CH₃ (on C5) | 2.2 - 2.6 | s |

s = singlet, d = doublet, br s = broad singlet. Data is predicted based on analogous structures.

¹³C NMR Spectral Analysis and Carbon Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show nine distinct carbon signals. The six aromatic carbons would resonate in the downfield region (δ 120-150 ppm). The chemical shifts of these carbons are influenced by the attached substituents; carbons bearing the sulfonyl group (C1) and methyl groups (C2, C5) will be shifted further downfield compared to the others. The carbon atoms directly bonded to a proton (C3, C4, C6) can be distinguished from the quaternary carbons (C1, C2, C5) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The three methyl carbons will appear in the upfield region of the spectrum (δ 15-30 ppm). hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-SO₂) | 138 - 142 |

| C2 (C-CH₃) | 135 - 139 |

| C3 | 125 - 130 |

| C4 | 130 - 134 |

| C5 (C-CH₃) | 134 - 138 |

| C6 | 120 - 125 |

| N-CH₃ | 25 - 30 |

| Ar-CH₃ (on C2) | 18 - 22 |

| Ar-CH₃ (on C5) | 18 - 22 |

Data is predicted based on analogous structures such as 1,2,4-Trimethylbenzene (B165218) and 2-Methylbenzene-1-sulfonamide. hmdb.cachemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons on C3 and C4, confirming their adjacent positions on the ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically two or three bond) correlations between protons and carbons. youtube.com It is invaluable for connecting different parts of the molecule. For example, an HMBC spectrum would show correlations between the protons of the methyl group at C2 and the aromatic carbons C1, C2, and C3. Similarly, correlations would be observed between the N-methyl protons and the sulfonamide nitrogen's adjacent carbon, confirming the N-methyl linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show through-space correlations between the protons of the N-methyl group and the aromatic proton at C6, providing insight into the rotational preferences around the C-S bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The sulfonamide group is particularly prominent, showing strong, distinct peaks for the S=O stretching vibrations.

Key expected absorption bands include:

A band in the 3200-3400 cm⁻¹ region corresponding to the N-H stretching vibration of the sulfonamide group. ripublication.com

Strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. ripublication.comresearchgate.net

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the three methyl groups appearing just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2980 | C-H Stretch | Methyl (-CH₃) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1330-1370 | Asymmetric S=O Stretch | Sulfonamide (-SO₂-) |

| 1150-1180 | Symmetric S=O Stretch | Sulfonamide (-SO₂-) |

Data is predicted based on characteristic vibrational frequencies for sulfonamide derivatives. ripublication.comresearchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for confirming the presence of the sulfur-containing functional group and the substituted benzene ring.

Characteristic Raman signals would be expected for:

The symmetric S=O stretch of the sulfonamide group, which often gives a strong Raman signal.

Aromatic ring "breathing" modes, which are characteristic of the substitution pattern on the benzene ring and typically appear as sharp, intense bands.

The C-S bond stretch, providing direct evidence for the sulfonamide linkage to the aromatic ring.

Vibrations associated with the methyl groups.

Table 4: Predicted Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic |

| 1580-1610 | C=C Stretch | Aromatic Ring |

| 1150-1180 | Symmetric S=O Stretch | Sulfonamide (-SO₂-) |

| ~1000 | Ring Breathing Mode | Substituted Benzene |

| 700-800 | C-S Stretch | Aryl-Sulfur |

Data is predicted based on general principles and data from related sulfonamide and benzene derivative compounds. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of this compound. The compound has a molecular weight of 199.27 g/mol . In soft ionization techniques like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 200.27.

The fragmentation of aromatic sulfonamides under tandem mass spectrometry (MS/MS) conditions follows predictable pathways that provide valuable structural information. nih.govnih.gov For this compound, the fragmentation is dictated by the cleavage of the bonds within the sulfonamide moiety and its connection to the trimethylphenyl ring.

Key fragmentation pathways observed for aromatic sulfonamides include:

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for many arylsulfonamides is the elimination of an SO₂ molecule (64 Da) from the protonated molecular ion. nih.govresearchgate.net This rearrangement pathway leads to the formation of an [M+H - SO₂]⁺ ion.

Cleavage of the S-N Bond: The bond between the sulfur atom and the nitrogen atom is susceptible to cleavage, which is a common fragmentation site in sulfonamides. researchgate.net

Cleavage of the Ar-S Bond: The bond connecting the trimethylphenyl ring (Aryl group) and the sulfur atom can also rupture, leading to fragments corresponding to the aromatic ring and the sulfonamide group.

Based on these general principles, a proposed fragmentation pattern for this compound is outlined in the table below.

| m/z (Proposed) | Ion Formula | Description of Fragment |

|---|---|---|

| 200.27 | [C₉H₁₄NO₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 136.27 | [C₉H₁₄N]⁺ | Loss of SO₂ from the molecular ion [M+H - SO₂]⁺ |

| 119.12 | [C₉H₁₁]⁺ | Trimethylphenyl cation, resulting from cleavage of the Ar-S bond |

| 92.00 | [C₆H₅O]⁺ | Further fragmentation of the aromatic ring, potentially leading to a phenoxy-like cation after rearrangement and loss of methyl groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions occurring within a molecule. The absorption of ultraviolet or visible light by this compound is governed by its electronic structure, specifically the trimethyl-substituted benzene ring which acts as a chromophore, and the sulfonamide group which acts as an auxochrome.

The UV-Vis spectrum of aromatic sulfonamides is typically characterized by absorption bands corresponding to π → π* transitions within the benzene ring. researchgate.net The substitution pattern on the ring and the presence of the sulfonamide group can influence the position (λ_max) and intensity (molar absorptivity) of these bands. In general, aromatic compounds exhibit strong absorption in the 200-300 nm region. For instance, the UV spectrum of the related compound Bactrim DS, which contains a sulfonamide structure, shows a π - π* transition peak at 201 nm and an n - π* transition at 262 nm. researchgate.net

The expected electronic transitions for this compound are summarized below.

| Transition Type | Approximate Wavelength (λ_max) Region | Associated Moiety |

|---|---|---|

| π → π | ~200-230 nm | Trimethylbenzene Ring |

| π → π | ~250-280 nm | Substituted Benzene Ring System |

| n → π* | >260 nm (typically lower intensity) | Non-bonding electrons of Oxygen/Nitrogen in the Sulfonamide Group |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to confirm the empirical and molecular formula of a synthesized sample, providing a crucial check on its purity and stoichiometric integrity.

For this compound, the molecular formula is C₉H₁₃NO₂S. Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer for a pure sample of the compound should closely match these theoretical percentages.

The table below presents the calculated stoichiometric composition for this compound.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 54.25% |

| Hydrogen | H | 1.008 | 13 | 6.58% |

| Nitrogen | N | 14.007 | 1 | 7.03% |

| Oxygen | O | 15.999 | 2 | 16.06% |

| Sulfur | S | 32.06 | 1 | 16.09% |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no published SCXRD studies for N,2,5-trimethylbenzene-1-sulfonamide were found.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters (the dimensions and angles of the smallest repeating unit of the crystal lattice) is fundamental to any crystallographic report. This data is currently unavailable for this compound.

Molecular Conformation and Torsion Angles (e.g., Sulfonamide S—N Bond Orientation)

Analysis of the molecular conformation, including critical torsion angles such as the C—S—N—C angle that defines the orientation of the sulfonamide group relative to the benzene (B151609) ring, cannot be performed without an experimentally determined crystal structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking, Van der Waals Interactions)

A detailed description of the intermolecular forces that govern how molecules pack together in the solid state requires precise knowledge of atomic coordinates. While sulfonamides are known to form robust hydrogen-bonded networks, typically involving N-H···O interactions that lead to dimer or catemer (chain) motifs, the specific interactions present in the crystal lattice of this compound have not been documented. researchgate.net Analysis of other potential interactions like π-π stacking or van der Waals forces is also not possible.

Characterization of Asymmetric Unit and Crystallographically Unique Molecules

The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by symmetry operations. A description of the contents of the asymmetric unit, including the number of crystallographically unique molecules, is a standard component of a crystal structure report but is unknown for this compound.

Influence of Crystallization Conditions on Solid-State Structure

The conditions used for crystallization, such as the choice of solvent, can significantly influence the resulting solid-state structure, potentially leading to different crystal forms or polymorphs. researchgate.netepa.gov As no crystal structure has been published for this compound, there is no information on how different crystallization conditions might affect its structure or whether it exhibits polymorphism.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,2,5-trimethylbenzene-1-sulfonamide, these methods elucidate its stable conformation and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. Using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), researchers can calculate the optimized molecular structure, bond lengths, and bond angles of this compound. These calculations provide a foundational understanding of the molecule's steric and electronic properties, which are crucial for predicting its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For sulfonamide derivatives, DFT calculations are used to determine these orbital energies and visualize their distribution across the molecule. This analysis reveals which parts of the this compound molecule are most involved in electron donation and acceptance, highlighting the likely sites for chemical reactions. The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

This interactive table would typically contain the calculated HOMO, LUMO, and energy gap values for this compound, derived from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents areas with neutral potential.

For sulfonamide compounds, MEP analysis can identify the electronegative oxygen atoms of the sulfonyl group as sites of negative potential and the hydrogen atoms of the amine group as sites of positive potential. This mapping helps in understanding how this compound might interact with biological receptors or other molecules through electrostatic forces and hydrogen bonding.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental results to confirm the molecular structure and aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts for this compound can be compared with experimentally obtained spectra. A strong correlation between the calculated and observed chemical shifts serves to validate the computed molecular geometry and provides confidence in the structural assignment.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of this compound. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model.

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the molecule's functional groups, such as the S=O and N-H stretches of the sulfonamide group or the C-H stretches of the trimethylbenzene ring. This detailed assignment is crucial for interpreting the experimental IR and Raman spectra accurately.

Table 2: Simulated Vibrational Frequencies and Assignments (Note: This table is a representative example for a sulfonamide-containing molecule. Specific assignments for this compound would require dedicated computational studies.)

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (based on PED) |

|---|---|---|

| - | - | N-H stretching |

| - | - | C-H (aromatic) stretching |

| - | - | C-H (methyl) stretching |

| - | - | S=O asymmetric stretching |

| - | - | S=O symmetric stretching |

| - | - | S-N stretching |

This interactive table would list the key computed and experimental vibrational frequencies for this compound and their corresponding molecular motions.

Reaction Mechanism Predictions and Transition State Elucidation

The synthesis of aryl sulfonamides like this compound often proceeds through an electrophilic aromatic substitution (EAS) reaction to create the aryl sulfonyl intermediate. Computational chemistry provides powerful tools to predict the most likely pathways for these reactions. The formation of the 2,4,5-trimethylbenzene-1-sulfonyl chloride precursor, for instance, typically involves the chlorosulfonation of 1,2,4-trimethylbenzene (B165218) (pseudocumene).

The mechanism of EAS reactions such as sulfonation involves an initial activation step, followed by the attack of the aromatic ring's pi electrons on the electrophile, and finally, deprotonation to restore aromaticity. masterorganicchemistry.com For the sulfonation of 1,2,4-trimethylbenzene, the three methyl groups are activating and ortho-, para-directing. youtube.com Computational models can predict the regioselectivity of this substitution by calculating the electron density of the aromatic ring and the stability of the carbocation intermediate (the sigma complex).

Density Functional Theory (DFT) calculations can be employed to map the electrostatic potential surface of the 1,2,4-trimethylbenzene molecule. The regions of highest negative potential (electron-rich areas) indicate the most probable sites for electrophilic attack. The methyl groups at positions 1, 2, and 4 enrich the electron density at the ortho and para positions. Given the steric hindrance from the existing methyl groups, computational models can predict the relative energies of the transition states for substitution at each available position. The pathway with the lowest activation energy barrier will be the favored one, leading to the primary product. These calculations help elucidate why sulfonation occurs at a specific position on the trimethylated ring system.

Once the sulfonamide moiety is formed, the nitrogen atom can act as a nucleophile, particularly in alkylation reactions. organic-chemistry.org Theoretical studies using methods like DFT at the B3LYP/6-31G(d,p) level can be performed to investigate the electronic structure and reactivity of this compound. ijaers.com

Computational analysis provides insights into the molecule's frontier molecular orbitals (HOMO and HOMO-1). The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) are particularly important, as this orbital is involved in the nucleophilic attack. For sulfonamides, the HOMO is often localized on the nitrogen and oxygen atoms of the sulfonamide group, indicating these are the primary sites for reaction with electrophiles. The energy of the HOMO is correlated with the ionization potential and the molecule's electron-donating ability.

Furthermore, mapping the electrostatic potential surface helps identify the nucleophilic and electrophilic sites. ijaers.com The nitrogen atom of the sulfonamide group typically shows a region of negative electrostatic potential, confirming its nucleophilic character. The analysis of the HOMO-LUMO energy gap can also predict the chemical reactivity of the molecule; a smaller gap suggests higher reactivity. ijaers.com These computational approaches allow for the prediction of reaction pathways for N-alkylation, a common strategy for modifying the properties of sulfonamide-based compounds. acs.orgnih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.0 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | 5.0 to 6.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.5 to 3.0 |

| Electronegativity (χ) | Power of an atom to attract electrons | 4.0 to 5.0 |

| Mulliken Charge on N | Calculated atomic charge on the sulfonamide nitrogen | -0.8 to -1.0 |

Molecular Modeling and Docking Studies (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target to form a stable complex. rjb.ro This method is instrumental in rational drug design and is widely applied to sulfonamide derivatives to understand their potential biological activity. nih.govnih.gov For this compound, docking studies can elucidate its binding mode within the active site of a target protein, such as carbonic anhydrase or a bacterial enzyme like dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com

The process involves placing the 3D structure of this compound into the binding pocket of a protein receptor. A scoring function then evaluates the binding affinity by calculating the free energy of binding, which includes terms for hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov

The sulfonamide group (-SO₂NH-) is a key pharmacophore that often acts as a zinc-binding group in metalloenzymes or forms critical hydrogen bonds with backbone or side-chain residues of the protein. mdpi.comnih.gov Specifically, the oxygen atoms can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. The 2,4,5-trimethylphenyl moiety typically engages in hydrophobic or π-stacking interactions with nonpolar amino acid residues like Leucine, Valine, Phenylalanine, or Tryptophan within the binding pocket. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to systematically detect and visualize these non-covalent interactions. nih.govnih.gov

| Interaction Type | Ligand Group | Potential Interacting Protein Residue | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Sulfonamide N-H | Asp, Glu, Thr (Side Chain O) | 2.7 - 3.5 |

| Hydrogen Bond (Acceptor) | Sulfonamide O=S=O | Gln, Asn (Side Chain N-H), Thr (Side Chain O-H) | 2.8 - 3.5 |

| Hydrophobic Interaction | Trimethylphenyl Ring | Val, Leu, Ile, Phe, Pro | 3.5 - 5.0 |

| π-Cation Interaction | Trimethylphenyl Ring | Arg, Lys | ~4.5 |

| Metal Coordination | Sulfonamide N or O | Zn²⁺ (in metalloenzymes) | 2.0 - 2.5 |

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound is crucial for understanding how it fits into a protein's binding site. Rotational spectroscopy studies on similar benzenesulfonamides have shown that in the isolated, gas phase, the sulfonamide group often adopts a conformation where the amino group is perpendicular to the plane of the benzene (B151609) ring. mdpi.com However, the presence of an ortho-methyl group, as in this compound, can introduce steric hindrance that forces a deviation from this perpendicular orientation. mdpi.com

Within the confined space of a protein's binding pocket, the ligand must adopt a specific "bioactive" conformation. Computational methods like molecular dynamics (MD) simulations can be used to explore the conformational flexibility of the ligand within the binding site. nih.gov These simulations model the movement of atoms over time, revealing the most stable and frequently adopted conformations of the ligand-protein complex.

The analysis focuses on key dihedral angles, such as the C-C-S-N and C-S-N-H torsions, to understand the ligand's shape. The energy cost associated with adopting the bioactive conformation compared to its lowest-energy state in solution is known as the conformational strain energy. acs.org A low strain energy is favorable for strong binding. For this compound, conformational analysis would reveal how the trimethylphenyl ring and the sulfonamide group orient themselves to maximize favorable interactions and minimize steric clashes within the binding pocket, providing a dynamic picture of the binding event. nih.gov

Reactivity and Reaction Pathways of N,2,5 Trimethylbenzene 1 Sulfonamide

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NHR) is a robust functional group, characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a nitrogen atom, and the carbon of the benzene (B151609) ring. Its reactivity is centered on the electrophilic nature of the sulfur atom and the nucleophilic potential of the nitrogen atom after deprotonation.

The sulfur atom in the sulfonamide group is electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms. This renders it susceptible to attack by nucleophiles. A primary example of this reactivity is the hydrolysis of the S-N bond, although this process is generally slow. The stability of the sulfonamide bond is significantly greater than that of the analogous amide bond in carboxamides. researchgate.net

Table 1: Comparison of General Reactivity at the Central Atom

| Functional Group | Central Atom | General Reactivity with Nucleophiles |

|---|---|---|

| Sulfonamide (-SO₂NHR) | Sulfur (S) | Low electrophilicity, resistant to cleavage |

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and an acidic proton. The acidity of this proton (pKa ≈ 10) allows for easy deprotonation by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile and readily participates in N-alkylation and N-acylation reactions. acs.orgsemanticscholar.orgresearchgate.net

N-Alkylation: This reaction involves the treatment of the sulfonamide with a base (e.g., K₂CO₃, NaH) followed by an alkylating agent, such as an alkyl halide or an alcohol (in "borrowing hydrogen" methodologies). acs.orgorganic-chemistry.orgresearchgate.netresearchgate.net A variety of catalysts, including those based on manganese, iridium, and ruthenium, have been developed to facilitate the N-alkylation of sulfonamides with alcohols, which is an environmentally benign process where water is the only byproduct. acs.orgresearchgate.net

N-Acylation: Similarly, the sulfonamidate anion can react with acylating agents like acid chlorides or N-acylbenzotriazoles to form N-acylsulfonamides. semanticscholar.orgresearchgate.netepa.gov This reaction provides an efficient route to synthesize these derivatives, which are of interest in various chemical fields. The use of N-acylbenzotriazoles is particularly advantageous for acyl groups where the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.orgresearchgate.netsemanticscholar.org

Table 2: Common Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Reaction | Typical Reagents | Catalyst Examples (if applicable) |

|---|---|---|

| N-Alkylation | Alkyl Halides, Alcohols, Trichloroacetimidates | Mn(I) PNP pincer complexes, [Ru(p-cymene)Cl₂]₂, Iridium N-Heterocyclic Carbene-Phosphine Complexes. acs.orgorganic-chemistry.orgresearchgate.net |

| N-Acylation | Acid Chlorides, N-Acylbenzotriazoles | Base-mediated (e.g., NaH). semanticscholar.orgresearchgate.net |

Reactivity of the Trimethylbenzene Ring

The benzene ring in N,2,5-trimethylbenzene-1-sulfonamide is substituted with four groups: the sulfonamide group and three methyl groups. The reactivity of the ring, particularly in electrophilic aromatic substitution (EAS), is governed by the cumulative electronic and steric effects of these substituents. purechemistry.orglumenlearning.com

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comuomustansiriyah.edu.iq The position of this substitution is directed by the existing substituents.

Methyl Groups (-CH₃): These are activating groups, meaning they increase the rate of EAS compared to benzene. lumenlearning.comlibretexts.org They donate electron density to the ring via inductive effects and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion or sigma complex). msu.edulibretexts.org They are ortho, para-directors.

Sulfonamide Group (-SO₂NHCH₃): This is a deactivating group, making the ring less reactive towards electrophiles than benzene. msu.edulibretexts.org The strong electron-withdrawing nature of the sulfonyl moiety destabilizes the arenium ion intermediate. rsc.org The sulfonamide group is a meta-director. libretexts.orgrsc.org

In this compound, the available positions for substitution are C3, C4, and C6. The directing effects of the substituents are as follows:

The C2-methyl group directs incoming electrophiles to the ortho position (C3) and the para position (C6).

The C5-methyl group directs to the ortho positions (C4 and C6).

The C1-sulfonamide group directs to the meta positions (C3 and C5, with C5 being already substituted).

Combining these effects, all three available positions (C3, C4, and C6) are activated by at least one methyl group. The C3 and C6 positions are particularly activated as they are influenced by both methyl groups and are meta to the deactivating sulfonamide group. However, steric hindrance will also play a crucial role in determining the final product distribution. purechemistry.orglibretexts.orgstudysmarter.co.uk Attack at C6 is sterically hindered by the adjacent C5-methyl and C1-sulfonamide groups. Attack at C3 is hindered by the adjacent C2-methyl and C1-sulfonamide groups. Position C4 is ortho to the C5-methyl group and is generally the most sterically accessible position. Therefore, electrophilic substitution is likely to favor the C4 position, although a mixture of products is possible depending on the size of the electrophile and the reaction conditions. chemrxiv.orgcore.ac.uk

The three methyl groups on this compound have a profound impact on the ring's reactivity.

Steric Effects: The methyl groups, particularly those at C2 and C5, create steric hindrance at the adjacent positions (C3 and C6). purechemistry.orgresearchgate.net This steric bulk can impede the approach of an electrophile, especially a large one, to these positions. libretexts.orgyoutube.com The N-methyl group on the sulfonamide can also influence the conformation of the entire group, potentially adding to the steric shielding of the C6 position. This steric hindrance is a key factor in directing substitution away from the most electronically favored positions towards more accessible ones. purechemistry.org

Mechanistic Studies of Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its reactions can be inferred from well-established principles for its constituent functional groups.

For an electrophilic aromatic substitution reaction, such as nitration or halogenation, the mechanism proceeds via a two-step pathway:

Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comuomustansiriyah.edu.iq The stability of this intermediate determines the regioselectivity. For this compound, the positive charge in the sigma complex formed by attack at C3, C4, or C6 can be delocalized onto the carbons bearing the methyl groups, which provides stabilization.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the ring, yielding the final substituted product. masterorganicchemistry.com

For N-alkylation , the mechanism typically follows an Sₙ2 pathway:

Deprotonation: A base removes the acidic proton from the sulfonamide nitrogen, creating a nucleophilic sulfonamidate anion.

Nucleophilic Attack: The anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new N-C bond. dnu.dp.uamdpi.com

In "borrowing hydrogen" catalysis with alcohols, the mechanism is more complex, involving the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the sulfonamide to form an N-sulfonyl imine intermediate. This intermediate is then reduced by the catalyst (which had stored the hydrogen), to yield the N-alkylated product and regenerate the catalyst. acs.org

Decomposition and Stability Under Various Chemical Conditions (Mechanistic Insights)

A comprehensive search of chemical literature and databases did not yield specific studies on the decomposition and stability of this compound. Information regarding its behavior under acidic, basic, oxidative, or reductive conditions, including mechanistic insights and the identification of degradation products, is not available.

For the broader class of sulfonamides, hydrolysis and biodegradation are recognized as primary degradation pathways. The rate and mechanism of these processes are highly dependent on the specific substituents on the benzene ring and the sulfonamide nitrogen.

Generally, the hydrolysis of sulfonamides can be catalyzed by both acid and base. Under acidic conditions, the reaction often involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom. In basic conditions, the mechanism may involve the deprotonation of the sulfonamide nitrogen, increasing its nucleophilicity.

The stability of benzenesulfonates, a related class of compounds, has been shown to be dependent on pH and temperature, with greater stability observed at lower temperatures and acidic pH. nih.gov However, it is crucial to note that these are general trends for related compounds, and the specific behavior of this compound may differ due to the electronic and steric effects of the three methyl groups on the benzene ring.

Biodegradation of sulfonamides in the environment is a complex process mediated by various microorganisms. Common degradation pathways include hydroxylation, acetylation, and cleavage of the sulfonamide bond, leading to the formation of metabolites such as aniline (B41778) and sulfanilic acid derivatives. researchgate.net Again, the specific microbial pathways for the degradation of this compound have not been documented.

Due to the lack of specific experimental data for this compound, a data table detailing its decomposition products under various conditions cannot be generated.

Synthesis and Investigation of N,2,5 Trimethylbenzene 1 Sulfonamide Derivatives and Analogs

Structural Modifications at the Sulfonamide Nitrogen (e.g., N-functionalized derivatives)

The nitrogen atom of the sulfonamide group serves as a key handle for introducing a wide array of functional groups, significantly altering the molecule's properties. N-functionalization is commonly achieved through alkylation or acylation reactions. A prevalent modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, offering a greener alternative to traditional methods using alkyl halides. acs.orgorganic-chemistry.org In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then reacts with the sulfonamide; a subsequent reduction by the catalyst-bound hydrogen species yields the N-alkylated product and regenerates the catalyst, with water as the only byproduct. researchgate.net

Manganese-based pincer complexes have proven effective for the N-alkylation of various aryl sulfonamides with both benzylic and primary aliphatic alcohols. acs.org For instance, the reaction of a primary sulfonamide with an alcohol can be catalyzed by a well-defined Mn(I) PNP pincer complex, typically requiring a catalytic amount of a base like potassium carbonate and elevated temperatures. acs.org This methodology is highly efficient for mono-N-alkylation. acs.org

Research has demonstrated the viability of this approach with a range of substrates. While direct studies on N,2,5-trimethylbenzene-1-sulfonamide are not detailed, the N-alkylation of analogous sulfonamides, such as p-toluenesulfonamide, provides a clear procedural blueprint. acs.org The reaction tolerates various functional groups on both the sulfonamide and the alcohol components. acs.orgdnu.dp.ua

Below is a representative table of N-alkylation reactions on a generic arylsulfonamide (ArSO₂NH₂), illustrating the types of modifications possible at the sulfonamide nitrogen.

| Arylsulfonamide (ArSO₂NH₂) | Alcohol | Catalyst System | N-Alkylated Product | Yield (%) |

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer, K₂CO₃ | N-Benzyl-4-methylbenzenesulfonamide | 86 |

| p-Toluenesulfonamide | 1-Butanol | Mn(I) PNP pincer, K₂CO₃ | N-Butyl-4-methylbenzenesulfonamide | 92 |

| Benzenesulfonamide (B165840) | 2-Phenylethanol | Mn(I) PNP pincer, K₂CO₃ | N-(2-Phenylethyl)benzenesulfonamide | 88 |

| p-Toluenesulfonamide | 1-Hexanol | Mn(I) PNP pincer, K₂CO₃ | N-Hexyl-4-methylbenzenesulfonamide | 90 |

This table presents illustrative data based on analogous reactions reported in the literature to show the scope of the N-alkylation methodology. acs.org

Furthermore, N-alkylation can be used to incorporate complex functionalities, such as piperidine (B6355638) rings, which is a common strategy in drug design to modulate pharmacological profiles. nih.gov

Systematic Variation of Substituents on the Benzene (B151609) Ring

Altering the substitution pattern on the aromatic ring of this compound is a fundamental strategy to probe structure-activity relationships (SAR). This can be achieved by either starting with a differently substituted aniline (B41778) or by modifying the 2,5-dimethylphenyl moiety of an existing sulfonamide, though the former is more common. The electronic nature and steric bulk of these substituents can profoundly influence the molecule's conformation and binding capabilities.

For example, introducing electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like methoxy (B1213986) groups, can systematically modulate the electronic properties of the benzene ring. The synthesis of such analogs typically involves the reaction of the appropriately substituted aniline with 2,5-dimethylbenzenesulfonyl chloride or, conversely, reacting 2,5-dimethylaniline (B45416) with a substituted benzenesulfonyl chloride.

A study on benzenesulfonamide derivatives as anti-influenza agents illustrates this principle. nih.gov Researchers synthesized a series of analogs with different substituents on the benzenesulfonamide ring to optimize activity. For instance, a chloro group was introduced at the ortho-position of the benzenesulfonamide moiety, which led to a significant increase in potency. nih.gov

The following table showcases examples of how substituents on the benzene ring of a sulfonamide can be varied.

| Aniline Component | Sulfonyl Chloride | Resulting Sulfonamide |

| 2,5-Dimethylaniline | 2-Chlorobenzenesulfonyl chloride | N-(2,5-Dimethylphenyl)-2-chlorobenzenesulfonamide |

| 2,5-Dimethylaniline | 4-Nitrobenzenesulfonyl chloride | N-(2,5-Dimethylphenyl)-4-nitrobenzenesulfonamide |

| 4-Fluoroaniline | 2,5-Dimethylbenzenesulfonyl chloride | N-(4-Fluorophenyl)-2,5-dimethylbenzenesulfonamide |

| 3-Methoxyaniline | 2,5-Dimethylbenzenesulfonyl chloride | N-(3-Methoxyphenyl)-2,5-dimethylbenzenesulfonamide |

This table is a conceptual representation of synthetic possibilities based on standard sulfonamide synthesis protocols.

Exploration of Hybrid Compounds Incorporating the Sulfonamide Moiety

Molecular hybridization involves covalently linking two or more distinct pharmacophores or chemical scaffolds to create a single molecule with potentially enhanced or novel biological activities. The this compound scaffold can be integrated into such hybrid structures to combine its inherent properties with those of other molecular entities, such as heterocyclic rings.

One prominent example is the synthesis of benzenesulfonamide-imidazole hybrids. In one study, 3-aminobenzenesulfonamide (B1265440) was used as a starting material, which was then elaborated through a series of reactions to construct a substituted imidazole (B134444) ring attached to the phenyl group of the sulfonamide. mdpi.com This approach allows for the introduction of diverse substituents on the imidazole ring, creating a library of hybrid compounds. mdpi.com

Another strategy involves creating hybrids with piperazine (B1678402) derivatives. nih.gov The synthesis can be achieved by reacting a suitable benzenesulfonyl chloride with a functionalized piperazine, forming a stable sulfonamide linkage. Such hybrids have been explored for various biological activities. nih.gov A similar approach has been used to synthesize hybrid molecules of trimetazidine (B612337), a piperazine-containing drug, with various sulfonamide moieties. mdpi.com The synthesis involves a straightforward reaction between trimetazidine and a chosen sulfonyl chloride in the presence of a base. mdpi.com

The table below provides examples of synthetic routes to sulfonamide-based hybrid compounds.

| Sulfonamide Precursor | Hybrid Partner | Key Reaction | Hybrid Product Example |

| 3-Aminobenzenesulfonamide | α-Haloketone, KSCN | Hantzsch-type cyclization | 3-(2-Thioxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide |

| 4-Methylbenzenesulfonyl chloride | 1-(2-Methoxyphenyl)piperazine | Nucleophilic substitution | 1-(4-Methylphenylsulfonyl)-4-(2-methoxyphenyl)piperazine |

| Benzenesulfonyl chloride | Trimetazidine | Nucleophilic substitution | 1-(Benzenesulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine |

This table illustrates synthetic strategies for hybrid compounds based on examples from the literature. mdpi.comnih.govmdpi.com

Stereochemical Aspects in Derivative Synthesis and Chiral Induction

Stereochemistry plays a critical role in the biological activity and material properties of molecules. The synthesis of chiral derivatives of this compound can be approached by introducing chiral centers or by creating elements of axial chirality.

A sophisticated strategy involves the creation of N-C axially chiral sulfonamides, also known as atropisomers. nih.gov These molecules are chiral due to restricted rotation around the single bond connecting the sulfonamide nitrogen and the aryl ring. This restriction is typically caused by the presence of bulky substituents at the ortho positions of the aryl ring. The 2-methyl group in the N,2,5-trimethylphenyl moiety provides one such ortho substituent. The catalytic enantioselective synthesis of these compounds can be achieved through methods like palladium-catalyzed N-allylation using a chiral ligand (e.g., (S,S)-Trost ligand). nih.gov This reaction can create a stable N-C chiral axis with high enantiomeric excess (ee). nih.gov For instance, the N-allylation of a secondary sulfonamide bearing a 2-arylethynyl-6-methylphenyl group proceeds with good enantioselectivity to afford rotationally stable atropisomeric products. nih.gov A double N-allylation on a bis-sulfonamide substrate has been shown to construct two chiral axes with high diastereoselectivity and optical purity. nih.gov

Another approach to introduce stereochemistry is to use the sulfonamide as a chiral auxiliary. While not specifically demonstrated for this compound, other chiral sulfonamides, such as those derived from camphor, are widely used to direct the stereochemical outcome of reactions like aziridination or cycloadditions. This involves temporarily attaching the chiral sulfonamide to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary.

The table below summarizes key findings in the stereoselective synthesis of related sulfonamide derivatives.

| Substrate | Reaction | Chiral Catalyst/Auxiliary | Product Type | Stereochemical Outcome |

| N-(2-arylethynyl-6-methylphenyl)sulfonamide | N-allylation | (S,S)-Trost ligand-Pd complex | N-C Axially Chiral Sulfonamide | Up to 92% ee |

| N-(2-bromo-6-tolylethynylphenyl)bis-sulfonamide | Double N-allylation | (S,S)-Trost ligand-Pd complex | Diastereomeric bis-sulfonamides with two chiral axes | 99% ee, dr = 3.1:1 |

This table is based on data for analogous N-(2,6-disubstituted-phenyl)sulfonamides, demonstrating the principle of creating axial chirality. nih.gov

Applications in Organic Synthesis and Functional Materials Science

Role as a Synthetic Intermediate and Building Block in Multi-step Syntheses

The sulfonamide functional group is a cornerstone in the synthesis of a wide array of organic compounds, often serving as a crucial intermediate in multi-step reaction sequences. researchgate.netucl.ac.uk While specific literature detailing the extensive use of N,2,5-trimethylbenzene-1-sulfonamide as a synthetic intermediate is not broadly available, the general reactivity of arylsulfonamides provides a strong indication of its potential applications.

Sulfonamides are recognized for their stability and their ability to participate in various chemical transformations. They are frequently employed in the construction of more complex molecular architectures, including those with significant biological activity. ajchem-b.comresearchgate.net The trimethylbenzene moiety of this compound can influence its reactivity and solubility, potentially offering advantages in specific synthetic contexts. The methyl groups on the aromatic ring can direct further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups and the elaboration of the molecular structure.

The sulfonamide group itself can be a site for various chemical modifications. For instance, the hydrogen atoms on the nitrogen can be substituted, leading to the formation of N-alkylated or N-arylated derivatives. These modifications can be crucial steps in the synthesis of targeted molecules with specific properties. researchgate.net

Utilization in the Preparation of Complex Organic Molecules

The synthesis of complex organic molecules, particularly those with pharmaceutical or biological relevance, often relies on the use of versatile and reliable building blocks. Sulfonamides, as a class of compounds, have proven to be valuable in this regard. nih.gov They are integral components in the synthesis of various heterocyclic compounds, which are core structures in many drugs. mdpi.com

While direct examples of the incorporation of this compound into complex natural products or pharmaceuticals in published literature are limited, the established synthetic routes involving other arylsulfonamides can be considered as models for its potential use. For instance, sulfonamides are known to be key intermediates in the synthesis of various therapeutic agents. ajchem-b.com The structural framework of this compound could be integrated into novel molecular designs to explore new therapeutic possibilities.

The table below illustrates the role of sulfonamide intermediates in the synthesis of bioactive compounds, highlighting the types of complex molecules that could potentially be accessed using this compound as a starting material or intermediate.

| Class of Complex Molecule | Role of Sulfonamide Intermediate | Potential Application |

| Heterocyclic Compounds | Precursor for ring formation or functionalization | Medicinal Chemistry |

| Bioactive Peptidomimetics | Structural scaffold | Drug Discovery |

| Macrocycles | Component in macrocyclization reactions | Materials Science, Supramolecular Chemistry |

Potential in Catalyst Development and Asymmetric Synthesis

The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, heavily relies on the development of effective chiral catalysts. Sulfonamide derivatives have emerged as important ligands in a variety of metal-catalyzed asymmetric reactions. nih.gov Chiral sulfonamides, when complexed with metal centers, can create a chiral environment that directs the stereochemical outcome of a reaction.

Although specific studies detailing the use of this compound in catalyst development are not prominent, the general principles of using arylsulfonamides as ligands are well-established. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal, and by attaching a chiral auxiliary to the sulfonamide backbone, it is possible to create a catalyst for enantioselective transformations.

The development of organocatalysts, which are small organic molecules that can catalyze chemical reactions, has also seen the application of sulfonamide-based structures. For example, chiral disulfonimides have been shown to be highly effective catalysts for vinylogous Mukaiyama-Mannich reactions, leading to the synthesis of important chiral building blocks. nih.gov This highlights the potential for appropriately functionalized derivatives of this compound to be explored as organocatalysts.

Applications in the Synthesis of Dyes and other Organic Functional Materials

The utility of sulfonamides extends beyond synthetic intermediates to the creation of functional organic materials, most notably dyes. Aromatic amines are key components in the synthesis of azo dyes, a large and commercially important class of colorants. nih.govunb.cajbiochemtech.com By introducing an amino group onto the aromatic ring of this compound, a precursor for azo dye synthesis can be created.

The general process for creating an azo dye from an amino-sulfonamide involves a two-step reaction: diazotization followed by coupling. rdd.edu.iqresearchgate.net In the first step, the aromatic amine is treated with a source of nitrous acid to form a diazonium salt. This diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye with its characteristic -N=N- double bond. The specific color of the dye is determined by the electronic properties of both the diazonium salt precursor and the coupling component. The sulfonamide group can also influence the properties of the resulting dye, such as its solubility and fastness.

The following table outlines the general steps in the synthesis of an azo dye from an amino-substituted this compound derivative.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Diazotization | Sodium nitrite, Hydrochloric acid | Diazonium salt of amino-N,2,5-trimethylbenzene-1-sulfonamide |

| 2 | Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline derivative) | Azo dye containing the this compound moiety |

Beyond dyes, sulfonamide-containing molecules are also being explored for their potential in other functional organic materials. For example, polymers incorporating sulfonamide groups are being investigated for applications in organic electronics. nih.govgoogle.commdpi.comrsc.org The electronic properties of the sulfonamide group, combined with the processability of polymers, could lead to the development of new materials for devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Q & A

(Basic) What are the standard synthetic routes for N,2,5-trimethylbenzene-1-sulfonamide?

The synthesis typically involves three stages:

Sulfonation : Reacting 2,5-dimethylbenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Amidation : Treating the intermediate with methylamine to introduce the sulfonamide group.

Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate the product .

Key characterization methods include ¹H/¹³C NMR (to confirm methyl group positions) and mass spectrometry (to verify molecular weight).

(Basic) How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (a = 10.523 Å, b = 8.563 Å, c = 15.135 Å) confirm stereochemistry .

- FT-IR spectroscopy : Peaks at 1150–1350 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (N-H bending) confirm sulfonamide functionality .

(Advanced) What strategies optimize reaction yields during synthesis?

Yield optimization requires:

- Temperature control : Maintaining 0–5°C during sulfonation to minimize side reactions.

- pH adjustments : Neutralizing excess acid after amidation (pH 7–8) to prevent decomposition.

- Catalyst use : Lewis acids (e.g., AlCl₃) enhance sulfonyl chloride formation efficiency .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0°C, no catalyst | 62 | 85 |

| 5°C, AlCl₃ catalyst | 78 | 92 |

(Advanced) How do structural modifications influence bioactivity?

Substituent effects are analyzed via:

- Enzyme assays : Testing inhibitory activity against targets like BACE1 (β-secretase) by replacing methyl groups with fluorine or triazine moieties.

- Computational docking : Modeling interactions with enzyme active sites (e.g., hydrophobic pockets for methyl groups) .

Contradictions arise when increased hydrophobicity (from methyl groups) improves binding but reduces solubility, necessitating balance in design .

(Advanced) How are contradictions in solubility and activity resolved?

Methodologies include:

- Co-solvent systems : Using DMSO-water mixtures to enhance solubility without altering activity.

- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to improve bioavailability .

(Advanced) What crystallographic data support conformational analysis?

X-ray data reveal:

- Bond lengths : S-N (1.62 Å) and S-O (1.43 Å) align with sulfonamide standards.

- Dihedral angles : Methyl groups at positions 2 and 5 create torsional strain (85–90°), affecting packing efficiency .

(Basic) What spectroscopic techniques identify impurities?

- HPLC-MS : Detects sulfonic acid byproducts (<2% abundance).

- TLC monitoring : Uses silica gel plates with UV visualization to track reaction progress .

(Advanced) How is target specificity assessed for enzyme inhibition?

- Kinetic assays : Measure Kᵢ values against related enzymes (e.g., carbonic anhydrase vs. BACE1).

- Selectivity profiling : Compare inhibition rates across enzyme isoforms to identify preferential binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.